molecular formula C20H20N2O3S2 B12138427 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12138427
M. Wt: 400.5 g/mol
InChI Key: DYFMJRJSZZMSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused bicyclic core with a pyrimidinone ring and a sulfur-containing thiophene moiety. Its structure includes a 4-methoxyphenyl-substituted oxoethylsulfanyl group at position 2 and a methyl group at position 2.

Properties

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H20N2O3S2/c1-22-19(24)17-14-5-3-4-6-16(14)27-18(17)21-20(22)26-11-15(23)12-7-9-13(25-2)10-8-12/h7-10H,3-6,11H2,1-2H3

InChI Key

DYFMJRJSZZMSHU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)OC)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Intermediate

The synthesis begins with the Gewald reaction to produce ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This involves cyclocondensation of cyclohexanone, ethyl cyanoacetate, and sulfur in the presence of a base such as morpholine. The reaction proceeds via a three-component mechanism, forming the aminothiophene ester as a key intermediate.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

  • Yield: 70–85%

Cyclization to Pyrimidinone

The aminothiophene ester undergoes cyclization with formamide to form 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one. Formamide acts as both a solvent and a cyclizing agent, facilitating ring closure through nucleophilic attack of the amine on the carbonyl group.

Reaction Conditions :

  • Solvent: Formamide

  • Temperature: 180–190°C

  • Time: 4–6 hours

  • Yield: 65–75%

Functionalization with the Sulfanyl Group

Synthesis of 2-Chloro-1-(4-Methoxyphenyl)Ethanone

The electrophilic partner, 2-chloro-1-(4-methoxyphenyl)ethanone, is prepared by Friedel-Crafts acylation of anisole with chloroacetyl chloride in the presence of AlCl₃.

Reaction Conditions :

  • Catalyst: Aluminum chloride (AlCl₃)

  • Solvent: Dichloromethane

  • Temperature: 0–5°C (ice bath)

  • Yield: 60–70%

Nucleophilic Substitution at Position 2

The pyrimidinone core, now bearing a thiol group at position 2, reacts with 2-chloro-1-(4-methoxyphenyl)ethanone under basic conditions. The thiolate ion attacks the electrophilic carbon of the chloro compound, forming the sulfanyl bridge.

Reaction Conditions :

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dry dimethylformamide (DMF)

  • Temperature: 80–90°C

  • Time: 10–12 hours

  • Yield: 60–75%

Characterization Data :

  • ¹H NMR (δ ppm) : 4.21 (s, 2H, S-CH₂), 3.81 (s, 3H, OCH₃), 7.12–7.45 (m, 4H, aromatic)

  • IR (cm⁻¹) : 1678 (C=O), 1285 (C-S-C)

Optimization and Alternative Pathways

Reductive Amination Approach

An alternative method involves reductive amination of the pyrimidinone core with a 4-methoxyphenyl glyoxal derivative. This one-pot reaction simplifies the synthesis but requires stringent control of reducing agents like sodium cyanoborohydride.

Reaction Conditions :

  • Reducing Agent: NaBH₃CN

  • Solvent: Methanol

  • Temperature: Room temperature

  • Yield: 50–60%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization and alkylation steps. For instance, cyclization of the Gewald intermediate with formamide under microwave conditions achieves completion in 30 minutes with comparable yields.

Conditions :

  • Power: 300 W

  • Temperature: 150°C

  • Time: 30 minutes

  • Yield: 70%

Analytical Validation and Purity Control

Spectroscopic Confirmation

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks matching the theoretical mass.

  • X-ray Crystallography : Resolves the regiochemistry of alkylation and confirms the sulfanyl group’s position.

Chromatographic Purity

  • HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).

  • TLC : Rf = 0.45 (ethyl acetate/hexane, 1:1).

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing O-alkylation is minimized by using polar aprotic solvents (e.g., DMF) and ensuring complete deprotonation of the thiol group.

Byproduct Formation

Unreacted chloro compound is removed via column chromatography (silica gel, ethyl acetate eluent).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound might react with oxidizing agents to form oxidized derivatives or with nucleophiles to undergo substitution reactions .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant biological activities:

Anticancer Activity

  • Mechanism : This compound has shown promise in inhibiting specific kinases such as CDK2, which is crucial for cell cycle regulation. Studies have reported cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Antimicrobial Properties

  • Compounds within the thieno[2,3-d]pyrimidine class have demonstrated antibacterial and antifungal activities. The structure–activity relationship suggests that modifications to substituents can enhance microbial inhibition .

Case Studies

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, certain derivatives have been tested against MCF-7 cells with notable results indicating potential as anticancer agents .
  • Antimicrobial Testing : A series of compounds derived from thieno-pyrimidine structures were evaluated for their antimicrobial activity using agar diffusion methods. Results indicated that specific substitutions on the benzene ring significantly influenced their effectiveness against bacterial strains .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied. For example, if the compound exhibits anticancer properties, it might inhibit the activity of enzymes involved in cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo and chloro substituents (e.g., in ) increase molecular weight and may enhance binding to hydrophobic enzyme pockets.
  • Alkyl vs.

Bioactivity and Structure-Activity Relationships (SAR)

  • Antimicrobial Activity : Analogs with halogenated aryl groups (e.g., ) show enhanced antifungal and antibacterial properties, attributed to increased electrophilicity and membrane disruption .
  • Enzyme Inhibition: Compounds with methoxy groups (e.g., ) exhibit moderate HDAC (histone deacetylase) inhibition, as predicted by similarity indexing (~70% structural similarity to SAHA, a known HDAC inhibitor) .
  • Solubility and Bioavailability: The 4-methoxyphenyl group in the target compound may improve aqueous solubility compared to non-polar analogs (e.g., ), critical for oral bioavailability.

Computational and Comparative Studies

  • Similarity Indexing : Tanimoto coefficient-based analyses (e.g., ) suggest that analogs with ≥65% structural similarity share overlapping bioactivity profiles, such as kinase or protease inhibition.
  • Bioactivity Clustering : Hierarchical clustering of 37 small molecules () revealed that structural analogs with EWGs (e.g., Br, Cl) cluster together, correlating with shared protein targets like tubulin or DNA topoisomerases.

Biological Activity

The compound 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the benzothieno-pyrimidinone class and has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

The chemical structure and properties of the compound are as follows:

PropertyValue
Chemical Formula C22H23N3O3S
Molecular Weight 395.50 g/mol
IUPAC Name 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS Number [not available]

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance:

  • Study Findings : A study showed that the compound inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound also exhibits notable antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains:

  • Case Study : In a study evaluating antimicrobial properties, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 16 µg/mL for S. aureus and 32 µg/mL for E. coli .

Anti-inflammatory Effects

Additionally, the compound has been investigated for its anti-inflammatory effects. Research suggests that it may reduce inflammatory markers in vitro:

  • Experimental Results : In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound led to a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to its unique structural features that facilitate interaction with biological targets:

  • Inhibition of Enzymatic Activity : The presence of the methoxyphenyl group enhances lipophilicity, promoting cellular uptake and interaction with target enzymes involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Research Findings Summary

A summary of key research findings related to the biological activity of this compound is presented below:

Study FocusKey Findings
Anticancer ActivityCytotoxic effects on MCF-7 and A549 cells
Antimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory EffectsReduced TNF-α and IL-6 levels

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves multi-step protocols starting with the formation of the thienopyrimidine core. Key steps include nucleophilic substitution at the 2-position (sulfanyl group introduction) and alkylation at the 3-position (methyl group). Critical conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Purification : Column chromatography or recrystallization yields >95% purity, validated via HPLC . Example: A thioketone intermediate reacts with 2-(4-methoxyphenyl)-2-oxoethyl bromide under nitrogen to install the sulfanyl group .

Q. How can researchers confirm the compound’s structural integrity and purity?

Use a combination of analytical techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., methoxyphenyl protons at δ 6.8–7.3 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Mass spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 473.12) .
  • X-ray crystallography : Resolves bond angles and stereochemistry in the benzothieno-pyrimidine core .

Q. What in vitro assays are suitable for initial bioactivity screening?

Prioritize assays aligned with structural analogs (e.g., benzothieno-pyrimidines):

  • Antimicrobial activity : Broth microdilution against S. aureus and E. coli (MIC ≤ 25 µg/mL in active derivatives) .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group optimization?

SAR strategies include:

  • Sulfanyl group modulation : Replace the 2-oxoethyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance target binding .
  • Core rigidity : Introduce sp3^3-hybridized carbons in the tetrahydro ring to improve metabolic stability .
  • Bioisosteric replacement : Substitute the methoxyphenyl group with pyridinyl analogs to boost solubility . Example: Derivatives with 4-chlorophenyl at the 3-position showed 3-fold higher anticancer activity than the methyl analog .

Q. What computational methods predict biological targets and binding modes?

Combine molecular docking and dynamics:

  • Docking (AutoDock Vina) : Screen against kinases (e.g., EGFR) using the benzothieno-pyrimidine core as a hinge-binding motif .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates robust binding .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with methoxy oxygen) .

Q. How to resolve contradictions in bioactivity data across similar analogs?

Systematic approaches include:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
  • Metabolic profiling : Use liver microsomes to assess if inactive analogs are rapidly metabolized .
  • Off-target screening : Employ kinome-wide panels to identify unintended interactions . Example: A derivative with conflicting cytotoxicity data was found to degrade under high humidity, emphasizing stability testing .

Methodological Considerations

Q. What strategies mitigate synthetic challenges like low yields in sulfanyl group installation?

  • Pre-activation : Use thiourea or Lawesson’s reagent to generate reactive thiol intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hr) and improves yield by 20% .
  • Protecting groups : Temporarily block the 3-methyl group during sulfanyl addition to prevent steric hindrance .

Q. How to design analogs for improved pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., carboxylic acid) to reduce LogP from 4.2 to <3.5, enhancing solubility .
  • Pro-drug approaches : Mask the sulfanyl group as a disulfide for targeted release in reducing environments .
  • Metabolic blocking : Fluorinate the methoxyphenyl ring to deter oxidative demethylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.